molecular formula C13H16 B14494223 1,4-Dihydro-4a,8a-propanonaphthalene CAS No. 64776-68-7

1,4-Dihydro-4a,8a-propanonaphthalene

Cat. No.: B14494223
CAS No.: 64776-68-7
M. Wt: 172.27 g/mol
InChI Key: NRBLPXPRDXUHJW-UHFFFAOYSA-N
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Description

1,4-Dihydro-4a,8a-propanonaphthalene is a bicyclic organic compound characterized by a naphthalene core fused with a propane-derived bridge spanning the 4a and 8a positions. This structure introduces unique steric and electronic properties, distinguishing it from simpler naphthalene derivatives. The propane bridge likely increases ring strain compared to smaller bridges (e.g., methano) while enhancing flexibility for chemical reactivity .

Properties

CAS No.

64776-68-7

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

tricyclo[4.4.3.01,6]trideca-2,4,8-triene

InChI

InChI=1S/C13H16/c1-2-7-13-9-4-3-8-12(13,6-1)10-5-11-13/h1-4,6-7H,5,8-11H2

InChI Key

NRBLPXPRDXUHJW-UHFFFAOYSA-N

Canonical SMILES

C1CC23CC=CCC2(C1)C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydro-4a,8a-propanonaphthalene typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out under controlled temperature and pressure to ensure selective hydrogenation of the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-4a,8a-propanonaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Further reduction can lead to fully saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as Pd/C.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products Formed

    Oxidation: Naphthoquinones and related compounds.

    Reduction: Fully saturated naphthalene derivatives.

    Substitution: Halogenated and nitrated naphthalene derivatives.

Scientific Research Applications

1,4-Dihydro-4a,8a-propanonaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dihydro-4a,8a-propanonaphthalene involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Bridge Type Key Substituents Notable Properties
1,4-Dihydro-4a,8a-propanonaphthalene C₁₂H₁₄* ~158.11* Propano None (hypothetical) Hypothesized flexibility, moderate strain
1,4:5,8-Dimethanonaphthalene () C₁₂H₁₄ 158.11 Dual Methano None Rigid structure, high ring strain
9,9-Dichloro-1,4-dihydro-4a,8a-methanonaphthalene () C₁₃H₁₂Cl₂ 239.14 Methano Chlorine at C9 Enhanced electrophilicity for cycloadditions
(4R,4aS,6S)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-octahydronaphthalene () C₁₅H₂₄ 204.35 None Dimethyl, prop-1-en-2-yl Stereospecific reactivity, higher hydrophobicity

*Inferred from due to structural similarity.

Key Observations:
  • Substituents : Chlorine or alkyl groups (e.g., ) significantly alter electronic and steric profiles. For example, dichloro-substituted derivatives show enhanced electrophilicity, enabling cycloaddition reactions .
  • Stereochemistry : Compounds like the (4R,4aS,6S)-isomer () demonstrate how stereochemical configurations dictate biological or catalytic activity, a factor less explored in the propane-bridged analog .

Physicochemical Properties

  • Density and Solubility: The dimethanonaphthalene derivative () has a density of 1.11 g/cm³, suggesting moderate hydrophobicity. The propane bridge in the target compound may reduce density slightly due to increased flexibility .
  • Thermal Stability: Methano-bridged compounds (e.g., ) often exhibit lower thermal stability due to ring strain, whereas the propane bridge could offer improved stability .

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